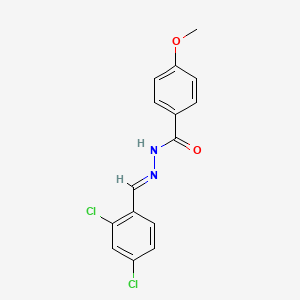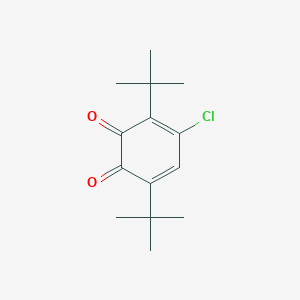![molecular formula C18H13N3S B3840373 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B3840373.png)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile
Descripción general
Descripción
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mecanismo De Acción
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit BTK activity in cancer cells, leading to the inhibition of downstream signaling pathways. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer biology and for developing new therapies that target this enzyme. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the development of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile. One possibility is to explore its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is to investigate its potential for the treatment of other diseases that involve BTK, such as autoimmune disorders. Additionally, the development of new and improved BTK inhibitors based on the structure of this compound is an area of active research.
Aplicaciones Científicas De Investigación
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity in these models, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Propiedades
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c1-13-4-6-15(7-5-13)17-12-22-18(21-17)16(10-19)9-14-3-2-8-20-11-14/h2-9,11-12H,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVVRLOGJFZNE-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B3840299.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}butanoic acid](/img/structure/B3840313.png)

![benzaldehyde [4-(benzylideneamino)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B3840326.png)

![2-methylcyclohexyl [1,1-bis(trifluoromethyl)propyl]carbamate](/img/structure/B3840339.png)
![N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B3840345.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanamine](/img/structure/B3840350.png)

![N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide](/img/structure/B3840364.png)

![3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B3840386.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840390.png)